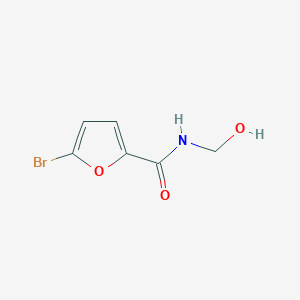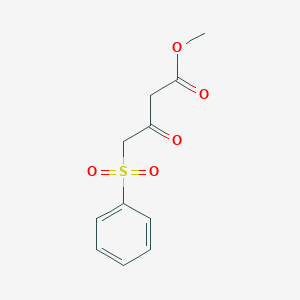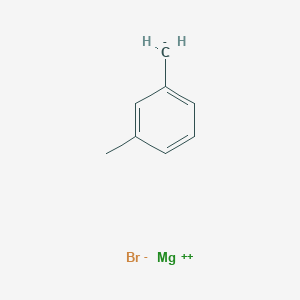
5-Bromo-N-(hydroxymethyl)furan-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Bromo-N-(hydroxymethyl)furan-2-carboxamide is a compound belonging to the class of furan derivatives. Furan derivatives are known for their wide range of biological and pharmacological activities, making them significant in medicinal chemistry . The compound features a furan ring substituted with a bromine atom and a hydroxymethyl group, which contributes to its unique chemical properties.
Preparation Methods
The synthesis of 5-Bromo-N-(hydroxymethyl)furan-2-carboxamide typically involves several stepsFor instance, the radical bromination of a methyl group on a furan ring using N-bromosuccinimide (NBS) and azobisisobutyronitrile (AIBN) in carbon tetrachloride (CCl4) under reflux conditions can yield a brominated intermediate . This intermediate can then be converted into the desired compound through further reactions involving hydroxymethylation and amide formation.
Chemical Reactions Analysis
5-Bromo-N-(hydroxymethyl)furan-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The bromine atom can be reduced to form a hydrogen-substituted furan derivative.
Substitution: The bromine atom can be substituted with other functional groups using reagents like sodium azide or potassium thiocyanate.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and nucleophiles like sodium azide for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
5-Bromo-N-(hydroxymethyl)furan-2-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex furan derivatives.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.
Industry: It can be used in the development of new materials and pharmaceuticals due to its versatile chemical properties.
Mechanism of Action
The mechanism of action of 5-Bromo-N-(hydroxymethyl)furan-2-carboxamide involves its interaction with specific molecular targets. The bromine atom and hydroxymethyl group can form hydrogen bonds and other interactions with biological molecules, influencing various pathways. For example, it may inhibit certain enzymes or disrupt cellular processes, leading to its antimicrobial or anticancer effects .
Comparison with Similar Compounds
Similar compounds to 5-Bromo-N-(hydroxymethyl)furan-2-carboxamide include other furan derivatives like 5-bromoindole-2-carboxylic acid hydrazone and 5-hydroxymethyl-2-furancarboxylic acid . These compounds share structural similarities but differ in their specific functional groups and biological activities. The uniqueness of this compound lies in its combination of a bromine atom and a hydroxymethyl group, which imparts distinct chemical and biological properties.
Properties
CAS No. |
93104-85-9 |
|---|---|
Molecular Formula |
C6H6BrNO3 |
Molecular Weight |
220.02 g/mol |
IUPAC Name |
5-bromo-N-(hydroxymethyl)furan-2-carboxamide |
InChI |
InChI=1S/C6H6BrNO3/c7-5-2-1-4(11-5)6(10)8-3-9/h1-2,9H,3H2,(H,8,10) |
InChI Key |
YLCQVDJPBYKEEM-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(OC(=C1)Br)C(=O)NCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![{5-Methoxy-2-methyl-1-[4-(methylsulfanyl)benzoyl]-1H-indol-3-yl}acetic acid](/img/structure/B14368710.png)
![2-[(4-Chloro-3-nitrobenzene-1-sulfonyl)amino]benzene-1-sulfonic acid](/img/structure/B14368712.png)

![1-{[6-(Ethanesulfonyl)hexyl]oxy}-2-propylbenzene](/img/structure/B14368721.png)
![2,6-Dimethyl-9-(prop-1-en-2-yl)-1-oxaspiro[4.4]nonan-6-ol](/img/structure/B14368724.png)



![1-(Phenylsulfanyl)-6-oxabicyclo[3.2.1]oct-3-en-7-one](/img/structure/B14368732.png)



![Bis[2-(trifluoromethoxy)-2,3,3,3-tetrafluoropropionyl] peroxide](/img/structure/B14368776.png)
